molecular formula C21H23NO4 B11385158 4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11385158
M. Wt: 353.4 g/mol
InChI Key: RIHNAMPWNKWCGG-UHFFFAOYSA-N
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Description

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of a benzamide core substituted with a butoxy group and two furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the benzamide with furan-2-ylmethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The furan-2-ylmethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan-2-ylmethyl groups are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(furan-2-ylmethyl)benzamide
  • N-(furan-2-ylmethyl) 4-bromobenzamide
  • 2-butoxy-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the presence of two furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H23NO4/c1-2-3-12-24-18-10-8-17(9-11-18)21(23)22(15-19-6-4-13-25-19)16-20-7-5-14-26-20/h4-11,13-14H,2-3,12,15-16H2,1H3

InChI Key

RIHNAMPWNKWCGG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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